![molecular formula C13H13NOS B14377502 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one CAS No. 89991-30-0](/img/structure/B14377502.png)
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, which is further connected to a propan-2-one moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the acylation of the thiazole with propan-2-one under basic conditions to obtain the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form hydrazones or oximes.
Applications De Recherche Scientifique
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in materials science and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be compared with other thiazole derivatives such as:
- 1-Phenylethanone [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share a similar thiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the 4-methylphenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other thiazole derivatives.
Propriétés
Numéro CAS |
89991-30-0 |
|---|---|
Formule moléculaire |
C13H13NOS |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C13H13NOS/c1-9-3-5-11(6-4-9)12-8-16-13(14-12)7-10(2)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
JFQNFVBNPYGWBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


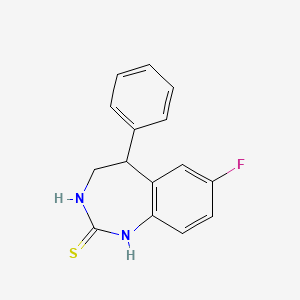
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
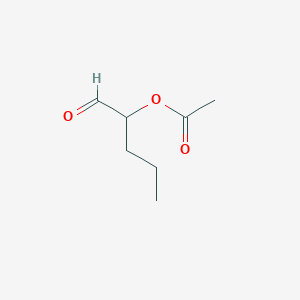
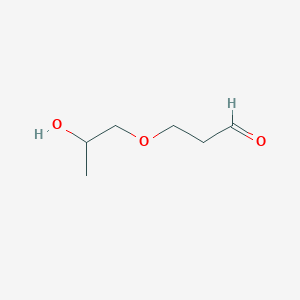
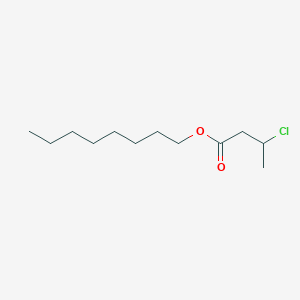
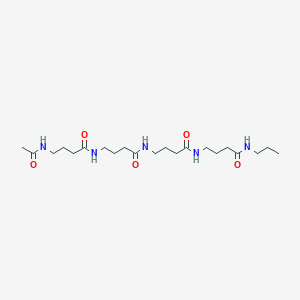
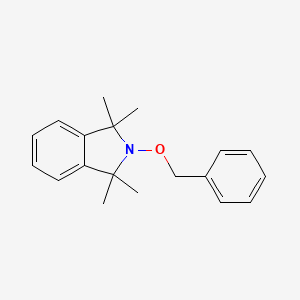

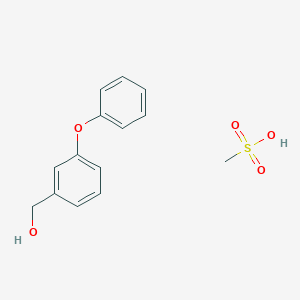

![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

